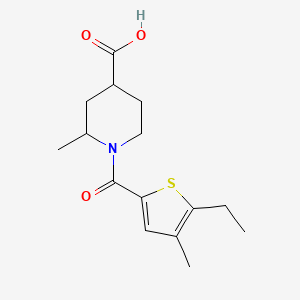![molecular formula C11H16ClNO2S B6634094 N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine, commonly known as clonidine, is a medication that is commonly used to treat hypertension, attention deficit hyperactivity disorder (ADHD), and opioid withdrawal symptoms. Clonidine is classified as an alpha-2 adrenergic receptor agonist, which means it acts on the receptors in the brain that regulate blood pressure, heart rate, and other physiological functions.
Applications De Recherche Scientifique
Clonidine has been extensively studied for its use in treating hypertension, N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine, and opioid withdrawal symptoms. In addition, clonidine has been investigated for its potential use in treating other medical conditions, such as anxiety, depression, and post-traumatic stress disorder (PTSD). Clonidine has also been studied for its effects on cognitive function, memory, and learning.
Mécanisme D'action
Clonidine acts on the alpha-2 adrenergic receptors in the brain, which are responsible for regulating blood pressure, heart rate, and other physiological functions. By binding to these receptors, clonidine reduces the release of norepinephrine, a neurotransmitter that increases blood pressure and heart rate. This results in a decrease in blood pressure and heart rate, which makes clonidine an effective medication for treating hypertension.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects on the body. In addition to reducing blood pressure and heart rate, clonidine can also cause sedation, dry mouth, constipation, and other side effects. Clonidine can also affect the release of other neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its effects on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Clonidine has a number of advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological and pathological conditions. However, there are also some limitations to using clonidine in lab experiments. For example, its effects on other neurotransmitters in the brain may complicate the interpretation of results, and its use may be limited by its side effects and potential for abuse.
Orientations Futures
There are a number of future directions for research on clonidine. One area of interest is its potential use in treating other medical conditions, such as anxiety, depression, and PTSD. Another area of interest is its effects on cognitive function, memory, and learning, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanisms of action of clonidine and its effects on other neurotransmitters in the brain.
Méthodes De Synthèse
Clonidine is synthesized by reacting 3-chloro-4-methylbenzaldehyde with 2-methylsulfonylethylamine in the presence of sodium borohydride. The resulting product is then purified through a series of chemical reactions to obtain the final product, clonidine.
Propriétés
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-9-3-4-10(7-11(9)12)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIVPAQNTXIGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)

![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)


![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)